molecular formula C12H14N2O B1379936 5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one CAS No. 1461713-59-6

5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B1379936
CAS No.: 1461713-59-6
M. Wt: 202.25 g/mol
InChI Key: DREUVCCPWCNFRY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable benzodiazepine precursor in the presence of a cyclizing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its cyclopropyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .

Biological Activity

5-Cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12_{12}H14_{14}N2_2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 691857-54-2

Research indicates that compounds within the benzodiazepine family often interact with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, this compound may exert its effects by enhancing GABAergic transmission, leading to anxiolytic and sedative effects.

1. Neuroprotective Effects

A study evaluated a series of benzodiazepine derivatives for their neuroprotective properties against oxidative stress. The findings suggested that certain derivatives exhibited significant neuroprotection in neuronal cell lines exposed to oxidative stressors like hydrogen peroxide (H2_2O2_2). These compounds were shown to reduce intracellular reactive oxygen species (ROS) levels and improve mitochondrial membrane potential (ΔΨm), which are critical indicators of neuroprotection .

2. Antioxidant Activity

In vitro assays such as the DPPH and ABTS tests demonstrated that this compound possesses notable antioxidant properties. This activity is essential for combating oxidative stress-related cellular damage .

3. Cytotoxicity Profile

Comparative studies indicated that this compound exhibits low cytotoxicity in various human cancer cell lines (e.g., SH-SY5Y neuroblastoma and HepG2 hepatoma), suggesting a favorable safety profile for potential therapeutic applications .

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a model simulating Parkinson's disease (PD), specific derivatives of benzodiazepines demonstrated the ability to protect neuronal cells from apoptosis induced by oxidative stress. The treatment with these compounds significantly reduced caspase-3 activity and lipid peroxidation levels in SH-SY5Y cells exposed to neurotoxic agents .

Case Study 2: Cardiac Applications

Another study highlighted the role of related compounds as selective blockers of cardiac delayed rectifier potassium currents (I(Ks)). These findings suggest potential applications in treating cardiac arrhythmias .

Data Tables

Property Value
Molecular FormulaC12_{12}H14_{14}N2_{2}O
Molecular Weight202.25 g/mol
GABA Receptor InteractionYes
Antioxidant ActivityPositive
CytotoxicityLow

Properties

IUPAC Name

5-cyclopropyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-12-7-8-14(9-5-6-9)11-4-2-1-3-10(11)13-12/h1-4,9H,5-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREUVCCPWCNFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-59-6
Record name 5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-cyclopropyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Reactant of Route 5
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Reactant of Route 6
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